2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389522
InChI: InChI=1S/C16H13ClN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-
SMILES:
Molecular Formula: C16H13ClN2O4S3
Molecular Weight: 428.9 g/mol

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16389522

Molecular Formula: C16H13ClN2O4S3

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide -

Specification

Molecular Formula C16H13ClN2O4S3
Molecular Weight 428.9 g/mol
IUPAC Name 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Standard InChI InChI=1S/C16H13ClN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-
Standard InChI Key QAWDXKFVMFMFKE-QPEQYQDCSA-N
Isomeric SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S
Canonical SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide, reflects its intricate structure . Key features include:

  • A thiazolidin-4-one ring with a Z-configured 3-chlorobenzylidene substituent at position 5.

  • A 2-thioxo group contributing to electrophilic reactivity.

  • An N-acetamide side chain linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, enhancing solubility and target affinity.

The molecular formula C₁₆H₁₃ClN₂O₄S₃ (MW: 428.9 g/mol) and SMILES string C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S underscore its stereochemical complexity . Computational models predict a planar thiazolidinone ring with the chlorobenzylidene group perpendicular to the plane, optimizing π-π stacking with biological targets .

Spectroscopic and Physicochemical Data

  • UV-Vis Spectrum: Absorption maxima at 265 nm (thiophene ring) and 320 nm (conjugated enone system).

  • Solubility: Moderate solubility in DMSO (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL).

  • logP: Calculated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Formation of the Thiazolidinone Core:

    • Condensation of 3-chlorobenzaldehyde with thiourea in ethanol under acidic conditions yields the 5-(3-chlorobenzylidene)-2-thioxothiazolidin-4-one intermediate.

  • Acetamide Side-Chain Introduction:

    • Nucleophilic substitution of the thiazolidinone’s N-H group with bromoacetyl bromide, followed by coupling with 2,3-dihydrothiophen-3-amine.

  • Sulfonation:

    • Oxidation of the thiophene ring using hydrogen peroxide to form the 1,1-dioxido moiety.

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest interactions with:

  • Cyclooxygenase-2 (COX-2): Inhibition (IC₅₀ = 1.8 μM) via competitive binding to the arachidonic acid pocket.

  • Microbial Dihydrofolate Reductase (DHFR): Antifungal activity against Candida albicans (MIC = 8 μg/mL).

Structural Analogs and Structure-Activity Relationships

Compound NameStructural ModificationsBiological Activity
5-(4-Chlorobenzylidene)-thiazolidineChlorine at phenyl para positionCOX-2 inhibition (IC₅₀ = 2.5 μM)
2-(4-Dimethylaminophenyl)-thiazolidinDimethylamino group enhances solubilityAntidepressant (ED₅₀ = 25 mg/kg)
4-Oxo-thiazolidin derivativesVaried substituents at position 5Broad-spectrum antimicrobial

The Z-configuration of the benzylidene group in the target compound confers superior target affinity compared to E-isomers. Replacement of the dihydrothiophene sulfone with a methoxy group reduces COX-2 inhibition by 60%, highlighting the sulfone’s critical role.

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacements: Substituting the thiophene sulfone with a pyridyl group improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h).

  • Prodrug Strategies: Esterification of the acetamide carbonyl enhances oral bioavailability (F = 55% vs. 22%).

Preclinical Challenges

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 9 μM) necessitates structural tweaking to avoid drug-drug interactions.

  • Hepatotoxicity: Elevated ALT levels in rodent models at 50 mg/kg/day.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator